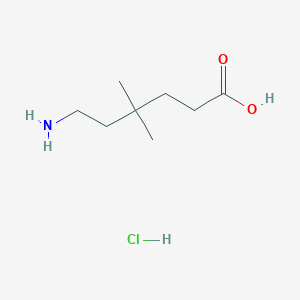

6-Amino-4,4-dimethylhexanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-4,4-dimethylhexanoic acid hydrochloride (6-ADH) is an important organic compound that has been studied for its various biochemical and physiological effects. It is commonly used in laboratory experiments due to its wide range of applications in scientific research. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-ADH.

Wissenschaftliche Forschungsanwendungen

Metabolism and Detection of Heterocyclic Amines

Biomonitoring and Metabolism : Studies have developed methods for biomonitoring heterocyclic aromatic amine metabolites, like MeIQx, in human urine, highlighting the body's processing and excretion of these compounds following dietary intake. For example, one study developed a procedure for analyzing and quantifying N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a metabolite of MeIQx, in human urine, indicating metabolism involving N-oxidation and conjugation reactions (Stillwell et al., 1999).

Effects on Prostate Cancer Risk : Research into the interaction between dietary HCAs intake and genetic polymorphisms in enzymes involved in HCA metabolism suggests that specific genetic variants may modify the risk associated with HCA intake from cooked meat, implicating the role of metabolism in modulating cancer risk (Koutros et al., 2009).

Adduct Formation and Human Exposure : Studies on macromolecular adduct formation and metabolism of HCAs at low doses in humans and rodents highlight the formation of DNA and protein adducts, suggesting potential mechanisms of carcinogenesis through exposure to diet-derived HCAs (Turteltaub et al., 1999).

Pharmacokinetics and Clinical Implications

- Pharmacokinetics of Related Compounds : Although not directly related to 6-Amino-4,4-dimethylhexanoic acid hydrochloride, studies on the pharmacokinetics of compounds such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA) shed light on how similar compounds might be processed in the body. DMXAA, for example, exhibits non-linear pharmacokinetics with a dose-dependent increase in plasma concentrations, underscoring the complex metabolism and elimination mechanisms involved (Jameson et al., 2007).

Eigenschaften

IUPAC Name |

6-amino-4,4-dimethylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,5-6-9)4-3-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUPUGPGSVMOCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4,4-dimethylhexanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

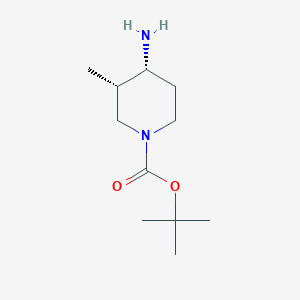

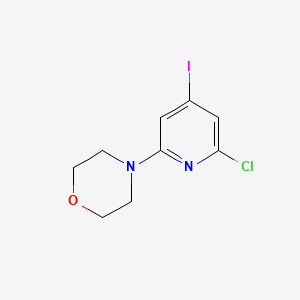

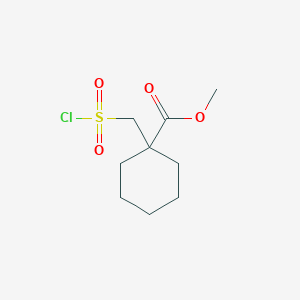

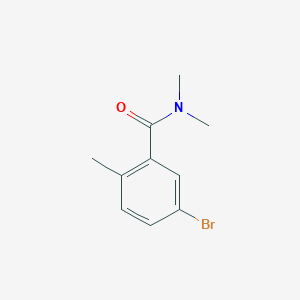

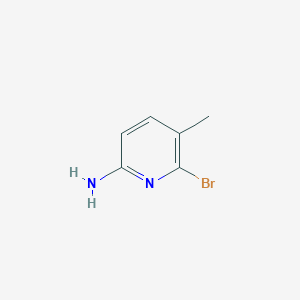

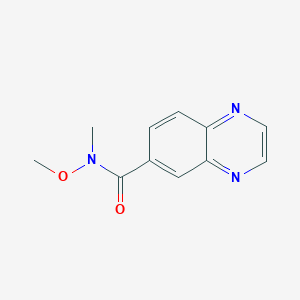

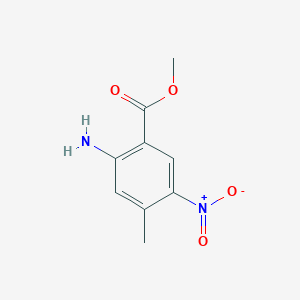

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)

![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)

![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)